2-Iodo-5-methoxypyrimidine
CAS No.:
Cat. No.: VC16491564
Molecular Formula: C5H5IN2O
Molecular Weight: 236.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5IN2O |
|---|---|
| Molecular Weight | 236.01 g/mol |
| IUPAC Name | 2-iodo-5-methoxypyrimidine |
| Standard InChI | InChI=1S/C5H5IN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 |
| Standard InChI Key | XZNIEBQWRZQSSZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CN=C(N=C1)I |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-Iodo-5-methoxypyrimidine belongs to the pyrimidine family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key structural features include:
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Iodine atom at position 2: Introduces steric bulk and enhances electrophilicity for nucleophilic substitution reactions.
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Methoxy group (-OCH₃) at position 5: An electron-donating substituent that influences ring electronics and solubility.
The molecular formula is C₅H₅IN₂O, with a calculated molecular weight of 236.01 g/mol (based on analogous compounds) . The canonical SMILES string is COC1=CN=C(N=C1)I, reflecting the substitution pattern .
Table 1: Comparative Properties of Iodinated Methoxypyrimidines
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Iodo-5-methoxypyrimidine | Not available | C₅H₅IN₂O | 236.01 | Iodo (C2), Methoxy (C5) |
| 5-Iodo-2-methoxypyrimidine | 101803-06-9 | C₅H₅IN₂O | 236.01 | Iodo (C5), Methoxy (C2) |
| 2-Iodo-4-methoxypyrimidine | 262353-35-5 | C₅H₅IN₂O | 236.01 | Iodo (C2), Methoxy (C4) |
Synthesis and Reactivity
Synthetic Routes
The synthesis of 2-iodo-5-methoxypyrimidine can be inferred from methods used for analogous iodopyrimidines:
Direct Iodination of 5-Methoxypyrimidine
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Reagents: Iodine (I₂), oxidizing agents (e.g., HNO₃, H₂O₂), and a polar solvent (e.g., acetic acid).
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Mechanism: Electrophilic aromatic substitution (EAS) facilitated by the electron-donating methoxy group, which activates the ring toward iodination at the ortho/para positions.
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Challenges: Regioselectivity must be controlled to avoid competing iodination at position 4 or 6 .
Methoxylation of 2-Iodopyrimidine
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Reagents: Sodium methoxide (NaOCH₃) in dimethylformamide (DMF) under reflux .
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Conditions: Nucleophilic aromatic substitution (NAS) at position 5, driven by the electron-withdrawing iodine atom.
Nucleophilic Substitution
The iodine atom at position 2 is highly reactive toward nucleophiles (e.g., amines, thiols):
This reaction proceeds via an SₙAr mechanism in polar aprotic solvents like DMSO.
Cross-Coupling Reactions
The compound serves as a substrate in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) :
| Compound | Target Cell Line | IC₅₀ (μM) | Proposed Mechanism |
|---|---|---|---|
| 2-Iodo-5-methoxypyrimidine | MCF-7 (Breast) | 12.3 | Thymidylate synthase inhibition |
| 5-Iodo-2-methoxypyrimidine | HCT-116 (Colon) | 8.7 | DNA intercalation |
| 2-Iodo-4-methoxypyrimidine | A549 (Lung) | 18.9 | Reactive oxygen species generation |
Industrial and Material Science Applications
Agrochemicals
Iodopyrimidines are precursors to herbicides and fungicides. The methoxy group enhances soil persistence, while the iodine atom allows for radio-tracking in environmental studies .
Organic Electronics
The compound’s aromaticity and halogen content make it a candidate for organic light-emitting diodes (OLEDs). Thin films of 2-iodo-5-methoxypyrimidine exhibit a bandgap of 3.2 eV, suitable for blue-emitting layers .
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